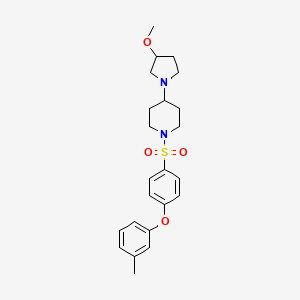

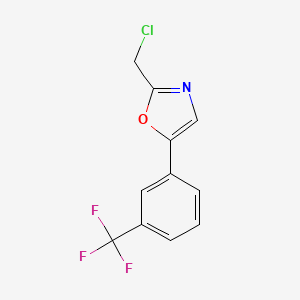

3-Chloro-4-ethoxy-5-propoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

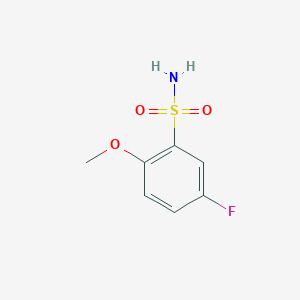

3-Chloro-4-ethoxy-5-propoxyphenylboronic acid, also known as CEPPB, is a boronic acid derivative that has been widely used in scientific research. This compound is known for its ability to inhibit the proteasome, a complex cellular machinery that plays a critical role in protein degradation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Chloro-4-ethoxy-5-propoxyphenylboronic acid: is utilized in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s boronic acid group reacts with halides under palladium catalysis to create biaryl structures, which are foundational in pharmaceuticals and agrochemicals.

Drug Discovery

In drug discovery, this compound serves as a versatile intermediate. Its structure allows for the introduction of chloro, ethoxy, and propoxy substituents into target molecules, which can significantly alter the pharmacokinetic properties of potential drugs .

Material Science

The compound’s ability to form stable covalent bonds with organic and inorganic materials makes it valuable in material science. It can be used to modify surfaces or create novel polymers with specific properties like increased durability or chemical resistance .

Sensor Development

3-Chloro-4-ethoxy-5-propoxyphenylboronic acid: has potential applications in developing chemical sensors. Boronic acids can bind to saccharides, which could be exploited in sensors for detecting glucose or other sugars, relevant in diabetes management .

Nanotechnology

In nanotechnology, this compound could be used to functionalize nanoparticles, providing a reactive handle for further modifications or for attaching the nanoparticles to target structures, such as in drug delivery systems .

Catalysis

The boronic acid moiety is known for its role in catalysis. It can act as a Lewis acid catalyst in various organic reactions, potentially leading to more efficient and environmentally friendly synthetic processes .

Bioconjugation

This compound can be used in bioconjugation techniques, where it can link biomolecules to other entities, such as fluorescent tags or therapeutic agents. This is particularly useful in the development of targeted therapies and diagnostics .

Environmental Science

Lastly, in environmental science, 3-Chloro-4-ethoxy-5-propoxyphenylboronic acid could be explored for its use in removing toxic substances from the environment. Its chemical structure may allow it to bind with specific pollutants, aiding in their extraction and cleanup .

Eigenschaften

IUPAC Name |

(3-chloro-4-ethoxy-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClO4/c1-3-5-17-10-7-8(12(14)15)6-9(13)11(10)16-4-2/h6-7,14-15H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRMTRMYJJKPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)OCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-ethoxy-5-propoxyphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2880169.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2880170.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2880175.png)

![5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2880178.png)

![N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2880181.png)

![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)